(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]
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Overview
Description
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a central imidazolidine-2-thione ring substituted with two 4-pyridinylcarbonyl groups. The presence of both nitrogen and sulfur atoms in its structure contributes to its distinctive chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with 4-pyridinecarboxylic acid or its derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkages . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The nitrogen atoms in the pyridinyl groups can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Coordination: Metal salts like copper(I) iodide (CuI) are used to form coordination complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-ligand complexes with unique structural and luminescent properties.
Scientific Research Applications
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is primarily attributed to its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic and luminescent properties due to ligand-to-ligand charge transfer and metal-ligand interactions . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Shares the core structure but lacks the pyridinylcarbonyl groups.
Imidazole-2-thione: Similar sulfur-containing heterocycle with different substitution patterns.
Thiazolidine derivatives: Contain a sulfur atom in a five-membered ring but differ in the position of the nitrogen atom.
Uniqueness
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is unique due to the presence of both pyridinylcarbonyl groups, which enhance its ability to form coordination complexes and exhibit distinct electronic properties. This makes it particularly valuable in the development of advanced materials and catalysts .
Properties
CAS No. |
846546-56-3 |
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Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[3-(pyridine-4-carbonyl)-2-sulfanylideneimidazolidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H12N4O2S/c20-13(11-1-5-16-6-2-11)18-9-10-19(15(18)22)14(21)12-3-7-17-8-4-12/h1-8H,9-10H2 |
InChI Key |
KNTWWOSEZNILLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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